Cas no 1311510-75-4 (N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide)
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26680164
- 1311510-75-4
- AKOS034684592
- Z908236398
- N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide
-
- Inchi: 1S/C14H13N3O/c15-6-8-17(12-3-4-12)14(18)11-2-1-10-5-7-16-13(10)9-11/h1-2,5,7,9,12,16H,3-4,8H2
- InChI Key: JKXCLENYGMZVGM-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C2C=CNC2=C1)N(CC#N)C1CC1
Computed Properties
- Exact Mass: 239.105862047g/mol
- Monoisotopic Mass: 239.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 59.9Ų
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680164-0.05g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26680164-0.25g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26680164-0.1g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26680164-10.0g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| Enamine | EN300-26680164-1.0g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-26680164-2.5g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26680164-0.5g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26680164-5.0g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide |
1311510-75-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide
N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide: A Comprehensive Overview
The compound with CAS No. 1311510-75-4, commonly referred to as N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound is a derivative of indole, a heterocyclic aromatic compound, which serves as a scaffold for numerous bioactive molecules. The indole ring in this molecule is substituted at the 6-position with a carboxamide group, which is further modified by the presence of a cyanomethyl and cyclopropyl substituent on the nitrogen atom. This combination of functional groups imparts distinctive chemical and biological properties to the compound.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents, antiviral drugs, and modulators of cellular signaling pathways. The N-(cyanomethyl)-N-cyclopropyl substitution pattern in this compound introduces steric and electronic effects that could enhance its binding affinity to specific biological targets. For instance, the cyclopropyl group is known to contribute to molecular rigidity and can act as a bioisostere in drug design, while the cyanomethyl group introduces a nitrile functionality that may participate in hydrogen bonding or other non-covalent interactions.
From a synthetic perspective, the construction of this compound involves a multi-step process that typically begins with the preparation of the indole core. Advanced methodologies such as Ullmann coupling or Buchwald-Hartwig amination have been employed to introduce the carboxamide group at the 6-position of the indole ring. Subsequent alkylation or substitution reactions are then used to install the cyanomethyl and cyclopropyl substituents on the nitrogen atom. These synthetic strategies underscore the versatility of modern organic chemistry techniques in constructing complex molecular architectures.
Biological evaluations of N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide have revealed promising activity in several assays. For example, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain kinases involved in cancer progression. Additionally, its ability to modulate cellular pathways such as MAPK/ERK or PI3K/AKT has been explored, highlighting its potential as a lead compound for further optimization. The incorporation of both cyanomethyl and cyclopropyl groups appears to enhance its pharmacokinetic properties, including solubility and metabolic stability, which are critical for drug-like behavior.
In terms of applications, this compound holds potential in various therapeutic areas. Its structural resemblance to known bioactive molecules suggests that it could serve as a template for designing more potent inhibitors or agonists. Furthermore, ongoing research is focusing on its ability to target emerging therapeutic modalities such as protein-protein interactions (PPIs) or epigenetic regulators. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, has significantly accelerated the understanding of its binding modes and optimization strategies.
From an environmental standpoint, the synthesis and handling of N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide must adhere to stringent safety protocols due to its potential toxicity and reactivity. Researchers are increasingly adopting green chemistry principles to minimize waste generation and reduce the environmental footprint associated with its production. Innovations in catalysis and solvent systems are being explored to achieve more sustainable synthetic routes for this compound.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-1H-indole-6-carboxamide represents a compelling example of how structural modifications can enhance the bioactivity and pharmacokinetic profiles of indole derivatives. As research continues to unravel its full potential, this compound stands at the forefront of efforts to develop novel therapeutic agents with improved efficacy and safety profiles.
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